A Technical Guide to the Mechanism of Action of PF-4800567 Hydrochloride
A Technical Guide to the Mechanism of Action of PF-4800567 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4800567 is a potent, selective, and ATP-competitive small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a crucial serine/threonine kinase involved in the regulation of the circadian clock and other cellular processes.[1][2][3][4] Developed by Pfizer, it serves as an invaluable chemical probe for dissecting the specific biological functions of CK1ε, particularly in distinguishing its role from the closely related isoform, CK1δ.[1][2] This technical guide provides a comprehensive overview of PF-4800567's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its interaction with the CK1ε signaling pathway.
Core Mechanism of Action
PF-4800567 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of CK1ε.[1][2][5] X-ray crystallography studies have provided critical insight into its binding mode, revealing that PF-4800567 preferentially binds to the 'DFG-out' conformation of CK1ε.[2][6] This conformation is an inactive state of the kinase, and the inhibitor's ability to stabilize this state is a key determinant of its potency and isoform selectivity.[2] The pyrazolopyrimidine core of the molecule establishes crucial hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors, while other moieties of the compound extend into hydrophobic pockets, enhancing binding affinity and selectivity.[2][7]
Quantitative Data: Potency and Selectivity
The efficacy and selectivity of PF-4800567 have been rigorously quantified through in vitro biochemical assays and cell-based functional assays. The data consistently demonstrates a high potency for CK1ε and significant selectivity over the related CK1δ isoform.
Table 1: In Vitro Inhibitory Activity of PF-4800567
| Target Kinase | IC50 (nM) | Selectivity (over CK1δ) |
|---|---|---|
| CK1ε | 32[1][4][8][9][10][11][12][13][14] | ~22-fold[1][8] |
| CK1δ | 711[1][9][10][15] | - |
Table 2: Cellular Inhibitory Activity of PF-4800567
| Target Kinase | IC50 (µM) |
|---|---|
| CK1ε | 2.65[1][5][9][14] |
Table 3: Kinase Selectivity Profile of PF-4800567 A kinase panel screening assessed the selectivity of PF-4800567 at a concentration of 1 µM against 50 other kinases.[1][15]
| Kinase | % Inhibition at 1 µM |
|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Significant[1][15] |
| Other 49 kinases | Minimal to none[1] |
Role in the Circadian Clock Signaling Pathway
CK1ε is a key regulator of the mammalian circadian clock, a negative feedback loop that governs daily physiological and behavioral rhythms.[1][4] Within this loop, the transcription factors CLOCK and BMAL1 drive the expression of Period (PER) and Cryptochrome (CRY) genes.[1] The resulting PER and CRY proteins dimerize in the cytoplasm, are phosphorylated by kinases including CK1ε, and then translocate to the nucleus to inhibit their own transcription.[1][15]
CK1ε-mediated phosphorylation is a critical step that marks PER proteins for subsequent degradation, thereby controlling the timing of their nuclear entry and the overall period of the clock.[4][11][13] By inhibiting CK1ε, PF-4800567 prevents the phosphorylation of PER proteins.[11][13] This leads to their stabilization, accumulation, and altered nuclear translocation, which can modulate the circadian period.[11][15] However, studies have shown that selective inhibition of CK1ε with PF-4800567 has a minimal effect on the circadian period, in contrast to dual CK1δ/ε inhibitors, suggesting that CK1δ is the predominant isoform governing the speed of the clock.[4][8]
Key Experimental Protocols
The characterization of PF-4800567 relies on specific biochemical and cell-based assays. The methodologies for key experiments are detailed below.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the direct inhibitory effect of PF-4800567 on purified kinase enzymes.
-
Objective : To determine the concentration of PF-4800567 required to inhibit 50% of CK1ε and CK1δ activity.[1]
-
Materials :
-
Purified, recombinant human CK1ε and CK1δ enzymes.[1]
-
Specific peptide substrate (e.g., α-casein).[16]
-
ATP (at Km concentration for each enzyme).[1]
-
PF-4800567 serially diluted in DMSO.[1]
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[16]
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®).[1]
-
384-well plates.[1]
-
-
Procedure :
-
Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.[1]
-
Add PF-4800567 at various concentrations or DMSO as a vehicle control.[1]
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.[1]
-
Initiate the kinase reaction by adding ATP.[1]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.[1]
-
Terminate the reaction and measure the amount of remaining ATP using a luminescent plate reader. The light output is inversely correlated with kinase activity.[15]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]
-
PER Protein Nuclear Localization Assay (Cell-Based)
This assay assesses the ability of PF-4800567 to inhibit CK1ε activity in a cellular context by monitoring the subcellular localization of a key substrate.[2]
-
Objective : To measure the inhibition of CK1ε-mediated nuclear translocation of PER3 protein in intact cells.[15]
-
Materials :
-
Procedure :
-
Seed cells onto glass-bottom plates suitable for microscopy.[2]
-
Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids. Overexpression of CK1ε promotes the nuclear localization of PER3.[2][15]
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PF-4800567 or a vehicle control (DMSO).[2]
-
Incubate for a defined period (e.g., 6 hours).[16]
-
Fix the cells (e.g., with 4% paraformaldehyde), permeabilize, and stain the nuclei with a counterstain.[16]
-
Acquire images using fluorescence microscopy.
-
Quantify the results by measuring the fluorescence intensity ratio between the nucleus and the cytoplasm. A decrease in this ratio indicates inhibition of CK1ε-mediated nuclear translocation.[2]
-
Conclusion
PF-4800567 hydrochloride is a well-characterized and highly selective inhibitor of CK1ε.[1] Its mechanism as an ATP-competitive inhibitor that stabilizes the inactive 'DFG-out' kinase conformation is well-established.[2] With a clear quantitative profile demonstrating high in vitro potency and over 20-fold selectivity for CK1ε against CK1δ, it remains an indispensable tool for researchers.[9][10] The detailed protocols provided herein serve as a guide for its application in studying the nuanced roles of CK1ε in circadian biology and other signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PF-4800567 - Wikipedia [en.wikipedia.org]
- 4. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. axonmedchem.com [axonmedchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. PF-4800567 | Casein Kinase | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
